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Compound of Interest
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Cat. No.: B147961 Get Quote

Welcome to the technical support center for optimizing Polyethylene Glycol (PEG)

concentration in Lithium Acetate (LiOAc) yeast transformation. This resource is designed for

researchers, scientists, and drug development professionals to troubleshoot common issues

and optimize their experimental workflow for higher transformation efficiency.

Frequently Asked Questions (FAQs)
Q1: What is the role of PEG in LiOAc yeast transformation?

A1: Polyethylene Glycol (PEG) is a crucial component in the LiOAc yeast transformation

protocol. Its primary role is to act as a "molecular crowder," effectively increasing the

concentration of DNA at the cell surface and promoting its uptake.[1] PEG helps to bring the

negatively charged DNA molecules and the yeast cell membrane into close proximity,

facilitating the entry of the plasmid into the cell. It is believed that PEG may also alter the cell

membrane's properties, making it more permeable to DNA.[2][3]

Q2: What is the standard concentration of PEG used in yeast transformation?

A2: The most commonly used final concentration of PEG in the transformation mix is between

30% and 40% (w/v).[4] Many standard protocols utilize a 50% (w/v) stock solution of PEG,

which is then diluted in the final transformation mixture.[5][6] The exact optimal concentration

can vary depending on the yeast strain and plasmid being used.

Q3: Does the molecular weight of PEG matter?
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A3: The most frequently cited molecular weight for PEG in yeast transformation protocols is

3350 g/mol (PEG 3350).[6][7] However, PEG 4000 is also commonly used and is generally

considered interchangeable with PEG 3350 for this application, with little to no significant

impact on transformation efficiency.[8] The key is to use a high-quality PEG preparation.

Q4: Can I reuse my PEG solution?

A4: It is highly recommended to prepare fresh PEG solutions for optimal transformation

efficiency.[9] Old PEG solutions can evaporate, leading to an inaccurate final concentration and

a decrease in transformation success.[9] If you must store it, ensure the container is tightly

sealed and stored at room temperature. For critical experiments like library transformations, it is

always best to use a freshly prepared solution.

Troubleshooting Guide
This guide addresses common problems encountered during LiOAc yeast transformation, with

a focus on issues related to PEG concentration.
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Problem
Potential Cause Related to

PEG
Recommended Solution

Low or No Transformants
Incorrect final PEG

concentration.

Double-check your calculations

for the transformation mix to

ensure the final PEG

concentration is within the

optimal range (typically 30-

35%). Prepare a fresh stock

solution of PEG to rule out

concentration errors due to

evaporation.[9]

Inadequate mixing of the PEG

solution.

The PEG solution is viscous

and requires thorough mixing

to ensure a homogenous

transformation cocktail. Vortex

the transformation mix

vigorously after adding the

PEG solution.[10]

Degraded or old PEG solution.

As mentioned, PEG solutions

can go bad over time.[9]

Prepare a fresh 50% (w/v)

PEG solution.

High Cell Death / Low Viability PEG concentration is too high.

While PEG is essential,

excessively high

concentrations can be toxic to

yeast cells.[11] Try a titration

experiment to determine the

optimal PEG concentration for

your specific strain, testing a

range from 25% to 40%.

Contaminated PEG solution.

Ensure your PEG solution is

sterile. Filter-sterilize the

solution after preparation.
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Inconsistent Transformation

Efficiency

Inconsistent preparation of

PEG solution.

Ensure the PEG is fully

dissolved and the final volume

is accurate when preparing the

stock solution. Incomplete

dissolution can lead to

variability in the actual PEG

concentration used in different

experiments.

Variable incubation times with

PEG.

Adhere to the recommended

incubation time after adding

the PEG mixture. A typical

incubation is 30-45 minutes at

30°C.[4][6]

Experimental Protocols
Standard LiOAc-PEG Yeast Transformation Protocol
This protocol is a standard method for achieving high-efficiency transformation in

Saccharomyces cerevisiae.

Materials:

YPD medium

Sterile water

1 M Lithium Acetate (LiOAc)

50% (w/v) Polyethylene Glycol (PEG 3350 or 4000)

Single-stranded carrier DNA (ssDNA) (e.g., salmon sperm DNA), 10 mg/mL

Plasmid DNA

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
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Selective agar plates

Procedure:

Cell Growth: Inoculate a single yeast colony into 5-10 mL of YPD and grow overnight at 30°C

with shaking. The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀

of ~0.2 and grow to an OD₆₀₀ of 0.6-1.0 (log phase).[5]

Cell Harvest and Washing: Pellet the cells by centrifugation at 3,000 x g for 5 minutes.

Discard the supernatant.

Wash the cell pellet with 25 mL of sterile water and centrifuge again.

Resuspend the cells in 1 mL of 100 mM LiOAc and transfer to a microfuge tube. Pellet the

cells and discard the supernatant.

Preparation of Transformation Mix: Resuspend the cell pellet in the transformation mix. For

each transformation, prepare the following mix in order:

240 µL of 50% (w/v) PEG[5]

36 µL of 1 M LiOAc[5]

10 µL of 10 mg/mL boiled and chilled ssDNA[5]

1-5 µL of plasmid DNA (0.1-1 µg)

Make up the final volume to 360 µL with sterile water or TE buffer.

Transformation: Vortex the tube vigorously to mix all components thoroughly.

Incubation: Incubate the mixture at 30°C for 30-45 minutes with shaking.[4][6]

Heat Shock: Heat shock the cells at 42°C for 15-25 minutes.[4]

Plating: Pellet the cells by centrifugation at 8,000 x g for 1 minute. Remove the supernatant

and resuspend the cell pellet in 200-500 µL of sterile water or TE buffer.
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Plate the cell suspension onto appropriate selective agar plates.

Incubation: Incubate the plates at 30°C for 2-4 days until transformant colonies appear.

Visualizations
LiOAc Yeast Transformation Workflow
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Caption: Workflow of the LiOAc-PEG yeast transformation protocol.
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Caption: Troubleshooting logic for PEG-related issues in yeast transformation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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